molecular formula C8H8Cl2 B087084 1-Chloro-2-(2-chloroethyl)benzene CAS No. 1005-06-7

1-Chloro-2-(2-chloroethyl)benzene

Cat. No. B087084
CAS RN: 1005-06-7
M. Wt: 175.05 g/mol
InChI Key: NFWMXIVUTWWCNO-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethyl)benzene is a specialized organic compound that has been explored in the realm of organic synthesis and chemical reactions. The focus on this compound underscores its potential in various chemical syntheses and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives similar to 1-Chloro-2-(2-chloroethyl)benzene involves various methodologies, including the use of hybrid metals and safe, high-yield conditions. For instance, a method has been reported for synthesizing 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using Mg and CuCl in the presence of LiCl, offering a practical approach under mild conditions (Kitamura, Gondo, & Katagiri, 2013).

Molecular Structure Analysis

Studies on benzo[1,2-b:4,5-b']dichalcogenophenes have provided insights into molecular structures that are structurally related or share synthesis pathways with 1-Chloro-2-(2-chloroethyl)benzene. These compounds exhibit completely planar molecular structures and are characterized through single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

Chemical Reactions and Properties

Research into the photoreactions of benzene with 1,2-dichloroethylenes offers insights into the types of chemical reactions 1-Chloro-2-(2-chloroethyl)benzene may undergo, including the formation of β-chlorostyrenes and various cyclic derivatives as main products (Bryce-smith, Foulger, & Gilbert, 1972).

Physical Properties Analysis

The study of excess enthalpies of mixtures including benzene and chlorinated compounds has revealed specific interactions between chlorine atoms and aromatic molecules, which can significantly affect the physical properties of compounds like 1-Chloro-2-(2-chloroethyl)benzene (Gracia, Otín, & Losa, 1974).

Chemical Properties Analysis

The reactions and molecular complexes formed by chloroethylenes with benzene provide valuable information on the chemical behavior and properties of 1-Chloro-2-(2-chloroethyl)benzene. These studies explore the equilibrium constants, structures, and specific interactions leading to molecular complex formation, shedding light on the chemical properties of chloroethylated benzenes (Homer & Cooke, 1969).

Scientific Research Applications

  • Study of Free Radicals in γ-Irradiated Organic Matrices : Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied using fluorescence spectrophotometry. This research highlights the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene into α-methyl-benzyl radical, indicating interactions between these radicals and chloride anion before complete dissociation (Saito & Yoshida, 1974).

  • Synthesis of Diols and Further Chemical Transformations : Chloro-(2-chloroethyl)benzenes were used in a reaction with lithium powder and different carbonyl compounds to yield diols after hydrolysis with water. Some of these diols were further transformed into oxepane or dienes under specific conditions, demonstrating the versatility of these compounds in synthesis (Yus, Ramón & Gómez, 2002).

  • Photochemical Synthesis Applications : A study involving the irradiation of a benzene solution of dichloro-naphthoquinone and furan derivatives led to the formation of chloro-furyl-naphthoquinones, indicating potential applications in photochemical synthesis (Maruyama & Otsuki, 1977).

  • Selective Recovery of Palladium from Automotive Catalysts : 1,2-Bis(2-methoxyethylthio)benzene, a solvent extractant for Pd(II), was utilized in the selective recovery of palladium from spent automotive catalysts. This study demonstrates the potential of chloroethyl benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke & Holdt, 2012).

  • Friedel-Crafts Alkylation in Organic Synthesis : Alkylations of benzene with chloroethyl benzene derivatives in the presence of Lewis acids were studied, yielding products like diphenylpropane. This research is significant in the context of organic synthesis and the understanding of reaction mechanisms (Masuda, Nakajima & Suga, 1983).

properties

IUPAC Name

1-chloro-2-(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMXIVUTWWCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503518
Record name 1-Chloro-2-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(2-chloroethyl)benzene

CAS RN

1005-06-7
Record name 1-Chloro-2-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yus, DJ Ramón, I Gómez - Journal of organometallic chemistry, 2002 - Elsevier
The reaction of chloro-(2-chloroethyl)benzenes (1), 4-chloro-(3-chloropropyl)benzene (3) or 4-chlorophenyl chloromethyl ether (5) with lithium power using naphthalene as the electron …
Number of citations: 18 www.sciencedirect.com
X Zhang, G Wu, W Gao, J Ding, X Huang, M Liu… - Organic …, 2018 - ACS Publications
Photoredox-mediated copper-catalyzed hydroxylation of (hetero)aryl halides (including chlorides, bromides, and iodides) with O 2 at room temperature has been developed. Preliminary …
Number of citations: 23 pubs.acs.org

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